Ethylphosphonic acid
Overview
Description
Ethylphosphonic acid, also known as ethanephosphonic acid, is an organophosphorus compound with the molecular formula C₂H₇O₃P. It is a colorless, hygroscopic solid that is soluble in water and various organic solvents. This compound is characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is used in various applications due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Ethylphosphonic acid, like other phosphonic acids, is known to interact with various biological targets. Phosphonic acids often mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .
Mode of Action
It’s known that phosphonic acids can form strong bonds with their targets due to their unique carbon-phosphorus (c-p) bond . This bond allows them to interact with biological targets in a way that’s different from other types of compounds .
Biochemical Pathways
For instance, they can inhibit metabolic enzymes, affecting the normal functioning of these pathways . More research is needed to fully understand the specific pathways affected by this compound.
Pharmacokinetics
It’s known that these properties are strongly influenced by the physicochemical parameters of a compound . This compound has a molecular weight of 110.05 , which could influence its ADME properties.
Result of Action
Phosphonic acids are known to inhibit metabolic enzymes, which can disrupt normal cellular functions . More research is needed to fully understand the specific effects of this compound.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its interaction with its targets . Additionally, factors such as pH and temperature can influence its stability and efficacy .
Biochemical Analysis
Biochemical Properties
Ethylphosphonic acid interacts with various biomolecules in biochemical reactions. It is synthesized through a pathway where the key step is the intramolecular rearrangement of phosphoenolpyruvate to phosphonopyruvate . The C-P bond cleavage in this compound is catalyzed by several enzymes, including C-P lyases and C-P hydrolases .
Cellular Effects
It is known that ethylene, a product of this compound decomposition, plays a significant role in plant physiology, influencing various cellular processes . Ethylene can increase latex production in rubber trees, suggesting that this compound may have similar effects .
Molecular Mechanism
The molecular mechanism of this compound involves its decomposition to release ethylene within cells . Ethylene then interacts with various biomolecules, affecting gene expression and enzyme activity . This process is crucial for understanding how this compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that this compound is stable in 8M HCl at 150 °C for 48 hours and in 5M NaOH at 120 °C for 8 hours .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from phosphoenolpyruvate, a key intermediate in glycolysis
Subcellular Localization
Computational tools such as SLPred and Esub8 can predict protein subcellular localizations, which could potentially be used to predict the subcellular localization of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylphosphonic acid can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with ethanol in the presence of water, resulting in the formation of a mixture of diethyl phosphite and monoethyl phosphite. These intermediates are then converted to this compound through hydrolysis or dealkylation processes .
Industrial Production Methods: In industrial settings, this compound is often produced by the dealkylation of dialkyl phosphonates under acidic conditions using hydrochloric acid or through the McKenna procedure, which involves the use of bromotrimethylsilane followed by methanolysis .
Chemical Reactions Analysis
Types of Reactions: Ethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in substitution reactions where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and strong bases are often employed.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonic acids depending on the reagents used.
Scientific Research Applications
Ethylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other organophosphorus compounds and as a reagent in various chemical reactions.
Biology: It serves as an internal standard in the determination of fosfomycin in human plasma.
Medicine: this compound derivatives are explored for their potential as antiviral and antibacterial agents.
Industry: It is used in the synthesis of nucleotide analogs and as a stabilizer for metal ions and peroxides.
Comparison with Similar Compounds
- Methylphosphonic acid
- Butylphosphonic acid
- Phenylphosphonic acid
- Hexylphosphonic acid
Comparison: this compound is unique due to its specific molecular structure, which provides distinct reactivity and solubility properties. Compared to mthis compound, this compound has a longer carbon chain, which can influence its reactivity and interactions with other molecules. Butylphosphonic acid and hexylphosphonic acid have even longer carbon chains, affecting their solubility and chemical behavior. Phenylphosphonic acid, with an aromatic ring, exhibits different reactivity patterns due to the presence of the phenyl group .
This compound’s versatility and unique properties make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O3P/c1-2-6(3,4)5/h2H2,1H3,(H2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATNOFPXSDHULC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218044 | |
Record name | Ethylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20218044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6779-09-5 | |
Record name | Ethylphosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6779-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006779095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20218044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.127 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLPHOSPHONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEL78D6NLX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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